molecular formula C23H30N4O4 B2958775 N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 921896-59-5

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2958775
CAS No.: 921896-59-5
M. Wt: 426.517
InChI Key: WCWKOVZVDHFEGT-UHFFFAOYSA-N
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Description

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a dimethylamino group, and an indolinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,5-dimethoxyphenyl derivative through a series of reactions involving methoxylation and nitration. The next step involves the preparation of the dimethylaminoethyl group, which can be achieved through alkylation reactions. Finally, the indolinyl group is introduced through a cyclization reaction, followed by the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives with different substituents on the phenyl, amino, or indolinyl groups. Examples include:

  • N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)ethyl)oxalamide
  • N1-(2,5-dimethoxyphenyl)-N2-(2-(methylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Uniqueness

N1-(2,5-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26(2)20(15-6-8-19-16(12-15)10-11-27(19)3)14-24-22(28)23(29)25-18-13-17(30-4)7-9-21(18)31-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKOVZVDHFEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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